Methyl 7beta-Hydroxy-3-ketocholanoate
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Description
Methyl 7beta-Hydroxy-3-ketocholanoate is a chemical compound used for proteomics research1. It has a molecular formula of C25H40O4 and a molecular weight of 404.581.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Methyl 7beta-Hydroxy-3-ketocholanoate. However, the synthesis of similar compounds often involves complex organic reactions. More research is needed to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of Methyl 7beta-Hydroxy-3-ketocholanoate is characterized by its molecular formula C25H40O41. However, the detailed structural analysis such as bond lengths, angles, and conformation is not available in the search results.
Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving Methyl 7beta-Hydroxy-3-ketocholanoate. However, it’s worth noting that esters like Methyl 7beta-Hydroxy-3-ketocholanoate can undergo reactions such as hydrolysis, reduction, and Grignard reactions.Physical And Chemical Properties Analysis
Methyl 7beta-Hydroxy-3-ketocholanoate has a molecular weight of 404.6 g/mol2. Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Safety And Hazards
I couldn’t find specific safety and hazard information for Methyl 7beta-Hydroxy-3-ketocholanoate. It’s important to handle all chemicals with appropriate safety measures, including using personal protective equipment and working in a well-ventilated area.
Future Directions
The future directions of Methyl 7beta-Hydroxy-3-ketocholanoate are not clear from the search results. As it’s used in proteomics research1, it may have potential applications in studying protein function and interactions.
Relevant Papers
I found a paper on the synthesis of substituted pyridines with diverse functional groups3, but it does not specifically mention Methyl 7beta-Hydroxy-3-ketocholanoate. More research is needed to find relevant papers specifically discussing this compound.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
methyl (4R)-4-[(5R,7S,8S,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,21+,23-,24+,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRLTYUHWGHDCJ-UUBISWKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@H]2[C@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4R)-4-[(5R,7S,8S,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
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